Phenylacetylglycine

Description

This compound has been reported in Homo sapiens, Trypanosoma brucei, and other organisms with data available.

N-Phenylacetylglycine is a metabolite found in or produced by Saccharomyces cerevisiae.

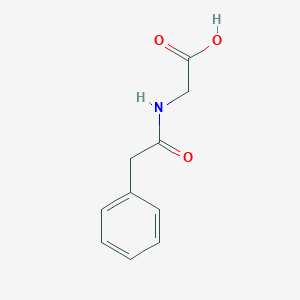

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198177 | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.3 mg/mL at 11 °C | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-98-1 | |

| Record name | Phenylacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenaceturic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACETYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Phenylacetylglycine: A Meta-organismal Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylacetylglycine (PAGly) is a meta-organismal metabolite, meaning its synthesis involves a collaborative metabolic effort between the gut microbiota and the host. Primarily studied in rodents, where it is a major conjugate of phenylalanine metabolism, PAGly and its human analog, phenylacetylglutamine (PAGln), have garnered significant attention for their association with cardiovascular and other diseases.[1][2] Understanding the biosynthetic pathway of PAGly is critical for elucidating its physiological roles and developing therapeutic strategies that target its production.

This technical guide provides a detailed overview of the multi-step biosynthetic pathway of this compound, presents relevant quantitative data, outlines key experimental protocols, and visualizes the core processes.

The Biosynthetic Pathway: From Dietary Protein to Circulating Metabolite

The biosynthesis of this compound is a two-stage process that begins in the gut lumen with microbial metabolism and concludes within the host's mitochondria, primarily in the liver and kidneys.[3][4]

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The journey begins with dietary phenylalanine, an essential amino acid derived from protein sources like meat and dairy products.[3] Phenylalanine that escapes absorption in the upper gastrointestinal tract becomes a substrate for a variety of bacteria in the colon.[3]

-

Deamination to Phenylpyruvic Acid (PPY): The initial step is the deamination of phenylalanine to form phenylpyruvic acid (PPY). This conversion is catalyzed by several microbial enzymes, including Phenylalanine dehydrogenase (EC 1.4.1.20) and aromatic amino acid aminotransferases (EC 2.6.1.57).[3]

-

Decarboxylation of PPY to Phenylacetic Acid (PAA): PPY is a crucial intermediate that is subsequently converted to Phenylacetic Acid (PAA) via two distinct, thiamine pyrophosphate (TPP)-dependent microbial pathways.[3]

-

Oxidative Pathway: In this route, PPY is converted to an intermediate, phenylacetyl-CoA, through oxidative decarboxylation. This reaction is catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR) . The phenylacetyl-CoA is then hydrolyzed by an acyl-CoA thioesterase to yield PAA.[3]

-

Non-Oxidative Pathway: Alternatively, PPY can undergo non-oxidative decarboxylation to form phenylacetaldehyde, a reaction catalyzed by phenylpyruvate decarboxylase (PPDC) . Phenylacetaldehyde is then oxidized to PAA by enzymes such as phenylacetaldehyde dehydrogenase.[3]

-

Following its production in the colon, PAA is absorbed into the portal circulation and transported to the liver and kidneys for the final stage of synthesis.[3]

Stage 2: Host-Mediated Glycine Conjugation

Within the host's hepatic and renal systems, PAA undergoes a detoxification and conjugation process.

-

Mitochondrial Activation: Phenylacetic acid is first activated to its coenzyme A thioester, phenylacetyl-CoA . This activation step is essential for the subsequent conjugation reaction.

-

Glycine Conjugation: The final step is the conjugation of the phenylacetyl group from phenylacetyl-CoA to the amino group of glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-phenylacetyltransferase (EC 2.3.1.192). The resulting product is this compound (PAGly), which is then released into circulation.[4] While this glycine conjugation is predominant in rodents, in humans, PAA is preferentially conjugated with glutamine to form phenylacetylglutamine (PAGln).[2][3]

// Invisible edges for layout edge [style=invis]; Phe -> cluster_ox; cluster_ox -> cluster_nonox;

}

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Phenylacetylglycine in the Gut Microbiota: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, has emerged as a significant modulator of host physiology, particularly in the context of cardiovascular health. This technical guide provides an in-depth exploration of the origins of PAG, detailing its biosynthesis through a synergistic relationship between the gut microbiome and host metabolism. We present a comprehensive overview of the key bacterial and host enzymes involved, the primary bacterial producers, and the signaling pathways through which PAG exerts its biological effects. This document includes detailed experimental protocols for the study of PAG, quantitative data where available, and visual representations of the core pathways and workflows to facilitate a deeper understanding and further research in this critical area of microbiome-host interaction.

Introduction

The gut microbiome plays a pivotal role in human health and disease, in large part through the production of a vast array of bioactive metabolites. Among these, this compound (PAG) has garnered significant attention for its association with cardiovascular diseases (CVD). PAG is a product of the co-metabolism of dietary phenylalanine by the gut microbiota and the host. In rodents, phenylalanine is converted by gut bacteria to phenylacetic acid (PAA), which is then absorbed and conjugated with glycine in the liver and kidneys to form PAG.[1] In humans, the primary conjugate is phenylacetylglutamine (PAGln).[1][2] Elevated plasma levels of these metabolites have been linked to an increased risk of major adverse cardiovascular events.[1][3][4] This guide provides a detailed technical overview of the microbial origin of PAG, its physiological impact, and methodologies for its study.

Biosynthesis of this compound: A Host-Microbe Partnership

The production of PAG is a two-step process that begins in the gut lumen and is completed within the host's tissues.

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

Dietary proteins are broken down into amino acids, including phenylalanine. Unabsorbed phenylalanine that reaches the colon is metabolized by specific members of the gut microbiota into phenylacetic acid (PAA). This conversion is primarily carried out by bacteria from the phyla Bacteroidetes, Firmicutes, and Proteobacteria .[5] One of the key species identified in this process is Clostridium sporogenes.

The conversion of phenylalanine to PAA involves two main enzymatic pathways:

-

The Phenylpyruvate Ferredoxin Oxidoreductase (PPFOR) Pathway: Phenylalanine is first deaminated to phenylpyruvic acid (PPY). PPY is then oxidatively decarboxylated to phenylacetyl-CoA by PPFOR. Finally, phenylacetyl-CoA is converted to PAA.[5][6]

-

The Phenylpyruvate Decarboxylase (PPDC) Pathway: Following the deamination of phenylalanine to PPY, PPDC catalyzes the non-oxidative decarboxylation of PPY to phenylacetaldehyde, which is then oxidized to PAA.[5][6][7]

Step 2: Host Conjugation of Phenylacetic Acid to this compound

PAA produced by the gut microbiota is absorbed into the portal circulation and transported to the liver and kidneys.[5][6] In these organs, the host enzyme glycine N-phenylacetyltransferase catalyzes the conjugation of PAA with the amino acid glycine to form this compound (PAG).[6]

Mandatory Visualization: Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from dietary phenylalanine.

Quantitative Data on this compound and Related Molecules

Quantitative data on PAG levels in different biological matrices and the kinetic properties of the enzymes involved in its synthesis are crucial for understanding its physiological and pathological roles. While comprehensive data is still emerging, the following tables summarize the available information.

Table 1: Concentration of this compound (PAG) and Phenylacetylglutamine (PAGln) in Biological Samples

| Metabolite | Species | Sample Type | Condition | Concentration Range | Reference(s) |

| PAGln | Human | Plasma | Uremia | 18 - 366 µmol/L | [8] |

| PAGln | Human | Plasma | Healthy | Not detected | [8] |

| PAGln | Human | Plasma | Ischemic Stroke | Increased vs. Healthy | [9] |

| PAG | Rodent | Urine | Drug-induced Phospholipidosis | Increased vs. Control | [10] |

| PAG | Rodent | Serum | Healthy | Predominant Phenylalanine Metabolite | [1][3] |

Note: Specific concentration ranges for PAG in healthy and diseased rodent models are not consistently reported in the literature reviewed.

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| Pyruvate:Ferredoxin Oxidoreductase | Desulfovibrio piger | Pyruvate | Not specified | Not specified | [11] |

| Pyruvate:Ferredoxin Oxidoreductase | Hydrogenobacter thermophilus | Pyruvate | 3.45 mM | Not specified | |

| Glycine N-phenylacetyltransferase | Bovine Liver Mitochondria | Phenylacetyl-CoA | ~10 µM | Not specified | |

| Glycine N-phenylacetyltransferase | Bovine Liver Mitochondria | Glycine | >1 mM | Not specified |

Note: Detailed kinetic data (Km and Vmax) for bacterial phenylpyruvate ferredoxin oxidoreductase and phenylpyruvate decarboxylase specific to PAA production, and for rodent glycine N-phenylacetyltransferase, are limited in the reviewed literature.

Signaling Pathway of this compound

PAG exerts its biological effects primarily through its interaction with adrenergic receptors, which are key components of the sympathetic nervous system.

PAG has been shown to bind to and activate β-adrenergic receptors, albeit less efficiently than selective adrenergic agonists like isoproterenol.[1][3] This interaction triggers a downstream signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in calcium homeostasis in cardiomyocytes, such as phospholamban (PLB) and the ryanodine receptor (RyR2), leading to alterations in cardiac contractility.[1] By competing with endogenous catecholamines for binding to β-adrenergic receptors, PAG can blunt the physiological response to sympathetic stimulation.[1][3][4]

Mandatory Visualization: this compound Signaling Pathway in Cardiomyocytes

Caption: PAG signaling via the β-adrenergic receptor in cardiomyocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the origin and function of this compound.

Protocol for Anaerobic Culture of PAA-Producing Gut Bacteria (e.g., Clostridium sporogenes)

-

Media Preparation: Prepare pre-reduced chopped meat-dextrose broth or other suitable anaerobic broth. Autoclave and cool under anaerobic conditions (e.g., in an anaerobic chamber).

-

Inoculation: In an anaerobic chamber (e.g., 5% CO₂, 10% H₂, 85% N₂), inoculate the pre-reduced broth with a glycerol stock or a single colony of Clostridium sporogenes.

-

Incubation: Incubate the culture at 37°C under anaerobic conditions for 24-48 hours, or until sufficient growth is achieved.

-

Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Protocol for Metabolite Extraction from Bacterial Cultures and Biological Samples

From Bacterial Culture:

-

Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Collect the supernatant, which contains the extracellular metabolites.

-

To extract intracellular metabolites, wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

From Plasma/Serum:

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., d5-PAG).

-

Vortex thoroughly for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

From Urine:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant with an equal volume of water or an appropriate buffer.

-

Add an internal standard before analysis.

From Feces:

-

Homogenize a known weight of fecal sample in a suitable buffer (e.g., PBS).

-

Centrifuge to pellet solid debris.

-

Perform a solvent extraction (e.g., with a mixture of methanol, chloroform, and water) on the supernatant to separate metabolites.

-

Collect the appropriate phase for analysis.

Protocol for Quantification of this compound by LC-MS/MS

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PAG (e.g., m/z 192.07 -> 75.02) and its internal standard.

-

Quantification: Generate a standard curve using known concentrations of pure PAG to quantify its concentration in the samples.

Protocol for Platelet Aggregation Assay

-

Prepare Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as a blank.

-

Aggregation Measurement: Use a light transmission aggregometer. Place a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

-

Assay: Add a known concentration of PAG to the PRP and incubate for a few minutes.

-

Induce Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.

Protocol for Western Blotting to Analyze PAG Signaling

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., H9c2 cardiomyocytes) and treat with different concentrations of PAG for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the protein of interest (e.g., phospho-PLB, total PLB, phospho-RyR2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization: Experimental Workflow for Studying this compound

Caption: A typical experimental workflow for studying PAG.

Conclusion

This compound is a key example of the intricate metabolic interplay between the gut microbiota and the host. Its production from dietary phenylalanine by gut bacteria and subsequent conjugation in the host highlights a complex co-metabolic pathway with significant implications for cardiovascular health. This technical guide provides a foundational understanding of the origin, quantification, and functional analysis of PAG. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers aiming to further elucidate the role of this and other microbial metabolites in health and disease, and to explore potential therapeutic strategies targeting the gut microbiome. Further research is warranted to obtain more precise quantitative data on PAG levels and enzyme kinetics to fully understand its physiological and pathological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Gut microbiota-generated phenylacetylglutamine and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. Metabolic reconstitution of germ-free mice by a gnotobiotic microbiota varies over the circadian cycle | PLOS Biology [journals.plos.org]

Phenylacetylglycine discovery and history in metabolic research

An In-depth Technical Guide on Phenylacetylglycine (PAGly) in Metabolic Research

This compound (PAGly) is a metabolite produced through the collaborative metabolism of dietary phenylalanine by both the gut microbiome and host enzymes. While its human analogue, phenylacetylglutamine (PAGln), has recently gained significant attention for its role in cardiovascular disease, PAGly serves as the predominant counterpart in rodent models, making it a critical subject of study in preclinical metabolic research.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of this compound, targeted at researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The scientific journey of this compound is intertwined with that of its human analogue, Phenylacetylglutamine (PAGln). Early research, including a notable 1971 study in Clinica Chimica Acta, focused on the origins of urinary phenylacetylglutamine.[3] For decades, PAGln was primarily known as a uremic toxin and a nitrogenous waste product that accumulates in individuals with urea cycle disorders.[4]

The modern resurgence of interest began when untargeted metabolomics studies identified a plasma metabolite with a mass-to-charge ratio (m/z) of 265.1188, later confirmed as PAGln, to be strongly associated with cardiovascular disease (CVD) and major adverse cardiovascular events (MACE) in large human cohorts.[5] These findings established PAGln as a gut microbiota-dependent metabolite with significant pathological implications.

A crucial point in the history of this research field is the widespread misidentification between the two molecules. A 2025 study highlighted that in numerous NMR-based metabolomic studies, the signal for PAGln in human urine was systematically misassigned as PAGly.[6][7] It is now clearly understood that PAA is predominantly conjugated with glutamine in humans to form PAGln, while in rodents, it is primarily conjugated with glycine to produce PAGly.[1][2][8] This distinction is vital for the correct interpretation of translational research and the use of appropriate animal models.

Biochemical Synthesis: A Gut-Host Collaborative Pathway

The production of this compound is a two-stage, meta-organismal process involving sequential metabolism by gut microbes and host hepatic/renal enzymes.[1][9]

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The journey begins in the colon, where gut bacteria metabolize dietary phenylalanine that has escaped absorption in the small intestine.[2]

-

Deamination: Phenylalanine is first converted to phenylpyruvic acid (PPY) by various microbial enzymes, including phenylalanine dehydrogenase and aromatic amino acid aminotransferases.[2]

-

Decarboxylation of PPY: The intermediate PPY is then converted to phenylacetic acid (PAA) through two distinct microbial pathways.[1][9]

-

Oxidative Pathway: Catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR).

-

Non-oxidative Pathway: Catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC).

-

Additionally, the microbial gene porA, notably found in human commensal bacteria like Clostridium sporogenes, has been shown to facilitate this conversion.[2]

-

Stage 2: Host Conjugation of PAA

Following its production in the gut, PAA enters the portal circulation and is transported to the liver and kidneys.[1]

-

In Rodents: The host enzyme glycine N-phenylacetyltransferase conjugates PAA with the amino acid glycine to form This compound (PAGly) .[1]

-

In Humans: The enzyme phenylacetyltransferase primarily conjugates PAA with glutamine to form Phenylacetylglutamine (PAGln) .[1]

Role in Metabolic Research and Signaling Pathways

Recent research has unveiled that PAGly and PAGln are not merely metabolic byproducts but active signaling molecules that modulate host physiology, particularly within the cardiovascular system. Their primary mechanism of action involves interacting with G-protein coupled receptors (GPCRs), specifically a subset of adrenergic receptors.[5][10]

4.1 Adrenergic Receptor Signaling and Platelet Activation

The most well-documented effect of these metabolites is the potentiation of platelet activation, which increases the risk of thrombosis.[5][11]

-

Receptor Interaction: PAGln and PAGly have been shown to bind to and signal through α2A, α2B, and β2-adrenergic receptors on the surface of platelets.[1][5]

-

Enhanced Responsiveness: While PAGly itself does not typically trigger platelet activation directly, it significantly enhances platelet reactivity to classical agonists like ADP, thrombin, and collagen.[11] This "priming" effect lowers the threshold for platelet activation and aggregation.

-

Thrombosis Potential: In vivo studies using mouse models of arterial injury (e.g., FeCl3 model) have demonstrated that administration of PAGly accelerates thrombus formation.[5][11]

4.2 Role in Heart Failure and Cardiac Signaling

Elevated plasma levels of PAGln are clinically associated with the presence and severity of heart failure (HF).[12] Mechanistic studies using both PAGln and its rodent counterpart PAGly have revealed direct effects on cardiomyocytes.

-

Cardiac Contractility: PAGln and PAGly can decrease cardiomyocyte sarcomere contraction, particularly in the presence of sympathetic stimulation.[12]

-

Calcium Dynamics: In isolated mouse ventricular myocytes, PAGly (at 100 μM) was found to increase action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load via β-adrenergic receptor and PKA activation. However, this effect was significantly smaller than that of a potent agonist like isoproterenol. This suggests PAGly acts as a partial agonist that can blunt the heart's response to strong sympathetic signals.[13][14]

4.3 A Paradoxical Role in Ischemia/Reperfusion Injury

Contrasting its association with negative cardiovascular outcomes, some research suggests a protective role for PAGly in specific contexts. One study found that PAGly could suppress cardiomyocyte apoptosis during myocardial ischemia/reperfusion (I/R) injury by activating an anti-apoptotic signaling cascade (Gαi/PI3K/AKT) through the β2-adrenergic receptor.[15] This highlights the complex and context-dependent nature of PAGly's effects.

Quantitative Data Summary

Quantitative data from key studies are summarized below to provide context for experimental concentrations and observed clinical levels.

Table 1: Clinical and Experimental Concentrations of PAGln/PAGly

| Parameter | Value | Context | Source |

|---|---|---|---|

| Median Plasma PAGln | 2.0 µmol/L | Ischemic Stroke Patients | [16] |

| Median Plasma PAGln | 1.0 µmol/L | Healthy Controls | [16] |

| Experimental Dose (In Vitro) | 100 µM | Treatment of mouse ventricular myocytes for Ca2+ imaging | [13][14] |

| Experimental Dose (In Vitro) | 100 µM | Treatment of cardiomyocytes for contractility studies |[12] |

Table 2: Effects of PAGly on Cardiac Calcium Signaling

| Parameter | Condition | Result | Source |

|---|---|---|---|

| LTCC-mediated Ca2+ Transients | PAGly (100 µM) | 70 ± 15% of control | [13] |

| LTCC-mediated Ca2+ Transients | Isoproterenol (0.1 µM) | 377 ± 115% of control | [13] |

| AP-induced Ca2+ Transients | PAGly (100 µM) | Significant but smaller increase vs. Isoproterenol | [13] |

| SR Ca2+ Load | PAGly (100 µM) | Similar increase compared to Isoproterenol |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

6.1 Quantification of PAGly/PAGln in Plasma via LC-MS

This protocol is adapted from methods used in large-scale metabolomic studies.[16][17]

-

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of a cold 1:1 (v/v) acetonitrile and methanol mixture to precipitate proteins.

-

Vortex the sample for 30 seconds, sonicate for 10 minutes in an ice bath, and centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and dry it completely under a stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of a 1:1 (v/v) acetonitrile and water solution.

-

Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge again (12,000 rpm, 15 min, 4°C) to pellet any remaining debris.

-

Transfer the final supernatant to an autosampler vial for analysis.

-

-

LC-MS Analysis:

-

Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap MS) for untargeted or targeted analysis.

-

Chromatographic separation is typically achieved using a C18 reverse-phase column.

-

Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

-

6.2 In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

This protocol describes a common mouse model to study the effects of PAGly on I/R injury.[15]

-

Animal Model: Use adult C57BL/6 mice.

-

PAGly Administration: Administer this compound (or a vehicle control) via intraperitoneal injection at desired doses prior to the surgical procedure.

-

Surgical Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically for 30-45 minutes).

-

Release the suture to allow reperfusion (typically for 24 hours).

-

-

Infarct Size Assessment:

-

Re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (non-blue tissue).

-

Excise the heart, slice it into sections, and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while infarcted tissue remains white.

-

Image the slices and quantify the infarct area as a percentage of the area at risk.

-

-

Apoptosis Detection:

-

Perform TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) staining on heart tissue sections to identify apoptotic cells.

-

6.3 Platelet Activation Assay via Flow Cytometry

This method assesses the effect of PAGly on platelet surface markers of activation.[18]

-

Platelet Isolation: Obtain platelet-rich plasma (PRP) from whole blood (human or mouse) by centrifugation.

-

Treatment: Incubate isolated platelets with PAGly at the desired concentration (e.g., 100 µM) or a vehicle control.

-

Stimulation: Add a sub-aggregating concentration of a classical agonist (e.g., ADP) to stimulate the platelets.

-

Staining: Add fluorescently-labeled antibodies that recognize activation-specific markers:

-

P-selectin (CD62P): A marker of alpha-granule release.

-

Activated GPIIb/IIIa (PAC-1): An antibody that binds only to the active conformation of the integrin αIIbβ3 receptor.

-

-

Flow Cytometry: Analyze the stained platelets on a flow cytometer to quantify the percentage of cells positive for each activation marker.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and this compound Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Platelets get gutted by PAG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]

- 17. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Phenylacetylglycine vs. Phenylacetylglutamine in Human Physiology: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly) and Phenylacetylglutamine (PAGln) are gut microbiota-derived metabolites of dietary phenylalanine that have emerged as significant modulators of human physiology, particularly in the context of cardiovascular health. While structurally similar, their prevalence and physiological impacts differ between species, with PAGln being the primary conjugate in humans and PAGly predominating in rodents.[1][2] This guide provides a comprehensive technical overview of PAGly and PAGln, focusing on their biosynthesis, comparative physiological roles, and the underlying signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a resource for researchers and professionals in drug development.

Introduction

The interplay between the gut microbiome and host metabolism is a frontier in understanding human health and disease. Among the vast array of microbially-influenced metabolites, Phenylacetylglutamine (PAGln) has been identified as a key player associated with cardiovascular disease (CVD) in humans.[3][4] Its counterpart, this compound (PAGly), is the more abundant form in rodents and is often used in animal models to study the effects of this class of metabolites.[1] Both molecules originate from the microbial breakdown of the essential amino acid phenylalanine, which is subsequently conjugated in the host's liver and kidneys.[2][4] Elevated plasma levels of PAGln in humans have been linked to an increased risk of major adverse cardiovascular events, including heart attack, stroke, and heart failure.[5][6] The primary mechanism of action for both PAGly and PAGln involves their interaction with G-protein coupled adrenergic receptors, leading to enhanced platelet reactivity and altered cardiac function.[5][7] This guide will delve into the technical details of their synthesis, physiological effects, and the experimental approaches used to elucidate their functions.

Biosynthesis and Metabolism

The production of PAGly and PAGln is a multi-step process involving both the gut microbiota and host enzymes.

-

Microbial Conversion of Phenylalanine: Dietary proteins containing phenylalanine are digested and absorbed in the small intestine. Unabsorbed phenylalanine transits to the colon, where it is metabolized by gut bacteria.[4] The initial step is the conversion of phenylalanine to phenylpyruvic acid (PPY). Subsequently, microbial enzymes, such as phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), convert PPY to phenylacetic acid (PAA).[7]

-

Host Conjugation: PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys.[2] In these organs, host enzymes catalyze the conjugation of PAA with an amino acid. In humans, PAA is predominantly conjugated with glutamine to form Phenylacetylglutamine (PAGln).[1][2] In rodents, the primary conjugation partner is glycine, resulting in the formation of this compound (PAGly).[1]

References

- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new metabolite derived from the microbiota linked to cardiovascular disease | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]

- 5. ahajournals.org [ahajournals.org]

- 6. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Phenylacetylglycine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAG), a fascinating metabolite at the intersection of host and microbial metabolism, has garnered increasing attention for its physiological and pathological roles, particularly in cardiovascular health. Its endogenous origins are a complex interplay between dietary components, the gut microbiome, and mammalian enzymatic pathways. This technical guide provides an in-depth exploration of the endogenous sources of PAG in mammals, detailing its biosynthesis, the key enzymes involved, and the experimental methodologies used to elucidate these processes. Furthermore, it visualizes the core pathways and workflows to offer a clear and comprehensive understanding for researchers and professionals in drug development.

Biosynthesis of this compound: A Host-Microbe Collaboration

The endogenous production of this compound (PAG) is a two-stage process that begins in the gut and concludes in the host's tissues, primarily the liver and kidneys. The synthesis is dependent on the dietary intake of the essential amino acid phenylalanine.

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The initial and rate-limiting step in PAG biosynthesis is the conversion of dietary phenylalanine to phenylacetic acid (PAA) by the gut microbiota.[1][2][3][4] This transformation is not a function of mammalian enzymes but is carried out by a variety of anaerobic bacteria residing in the colon.[2][4]

The process begins with the deamination of phenylalanine to phenylpyruvic acid (PPA).[2] Subsequently, PPA is decarboxylated to form PAA through two primary microbial pathways:

-

Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Pathway: This oxidative decarboxylation pathway is a key mechanism for PAA production in several gut bacteria.[1]

-

Phenylpyruvate decarboxylase (PPDC) Pathway: This non-oxidative decarboxylation pathway also contributes significantly to the microbial synthesis of PAA.[1]

Major bacterial phyla, including Bacteroidetes and Firmicutes, are known to harbor these enzymatic pathways.[2]

Stage 2: Host-Mediated Conjugation of PAA with Glycine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[1][2] In these organs, mammalian enzymes catalyze the final step of PAG synthesis: the conjugation of PAA with the amino acid glycine.[1][2]

This reaction is a detoxification pathway that facilitates the excretion of PAA. The key enzyme responsible for this conjugation is Glycine N-acyltransferase (GLYAT) , which is found in the mitochondria.[5] This enzyme catalyzes the formation of a peptide bond between the carboxyl group of PAA (in its activated form, Phenylacetyl-CoA) and the amino group of glycine. While in humans, the primary conjugation product is phenylacetylglutamine (PAGln), in rodents and some other mammals, this compound (PAG) is the predominant metabolite.[1][2][3][4]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the multi-step synthesis of this compound, highlighting the distinct roles of the gut microbiota and host enzymes.

Quantitative Data on this compound and its Precursor

While comprehensive data on the baseline tissue distribution of this compound in healthy mammals is limited in the available literature, some studies provide valuable quantitative information in specific biological matrices and contexts. The precursor molecule, Phenylacetic acid (PAA), has also been quantified.

| Compound | Matrix | Species | Concentration | Notes |

| This compound (PAG) | Plasma | Mouse | Used at 100 µM for in vitro studies | This concentration was chosen to represent pathophysiological levels in heart failure models.[1] |

| Urine | Rat | Significantly increased with drug-induced phospholipidosis | Baseline levels were not explicitly stated. | |

| Phenylacetic Acid (PAA) (Total) | Plasma | Human | 459.1 ng/mL | |

| Plasma | Monkey | 838 ng/mL | ||

| Cerebrospinal Fluid (CSF) | Human | 41.6 ng/mL | ||

| Cerebrospinal Fluid (CSF) | Monkey | 84.2 ng/mL |

Signaling Pathways Involving this compound

Recent research has implicated this compound in modulating cellular signaling, particularly through its interaction with adrenergic receptors. This interaction can have significant downstream effects on intracellular processes, such as calcium signaling in cardiomyocytes.

PAG has been shown to act on β-adrenergic receptors, leading to the activation of Protein Kinase A (PKA).[1] This can, in turn, influence the phosphorylation of key proteins involved in calcium handling within the cell, such as phospholamban, potentially impacting cardiac contractility.[1]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the endogenous sources and physiological effects of this compound.

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is the gold-standard for sensitive and specific quantification of small molecules in complex biological matrices. The liquid chromatography system separates PAG from other components in the sample, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

-

Sample Preparation:

-

Biological samples (plasma, urine, tissue homogenates) are collected.

-

For plasma and tissue homogenates, proteins are precipitated using a cold organic solvent (e.g., methanol).

-

The sample is centrifuged, and the supernatant containing the metabolites is collected.

-

Urine samples are typically diluted and centrifuged.

-

An internal standard (e.g., a stable isotope-labeled version of PAG) is added to each sample to correct for variations in sample processing and instrument response.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into the LC system, where it is separated on a C18 reversed-phase column.

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of PAG) is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Data Analysis: The concentration of PAG in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Enzyme Activity Assays

5.2.1. Glycine N-acyltransferase (GLYAT) Activity Assay

-

Principle: The activity of GLYAT is determined by measuring the rate of formation of the product, this compound, from its substrates, phenylacetyl-CoA and glycine.

-

Method: A radiochemical assay provides high sensitivity.

-

Prepare a reaction mixture containing a buffered solution, a known amount of mitochondrial protein extract (containing GLYAT), phenylacetyl-CoA, and radiolabeled glycine (e.g., [¹⁴C]glycine).

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Separate the radiolabeled product (this compound) from the unreacted radiolabeled substrate (glycine) using a technique like thin-layer chromatography or high-performance liquid chromatography.

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.

-

5.2.2. Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Activity Assay

-

Principle: The activity of this microbial enzyme is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor in the presence of the substrate, phenylpyruvate.

-

Method:

-

Perform the assay under anaerobic conditions as the enzyme is oxygen-sensitive.

-

Prepare a reaction mixture in a cuvette containing a buffer, coenzyme A, thiamine pyrophosphate, an artificial electron acceptor (e.g., methyl viologen), and the enzyme extract.

-

Initiate the reaction by adding phenylpyruvate.

-

Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength over time using a spectrophotometer.

-

Enzyme activity is calculated from the rate of change in absorbance.

-

Experimental Workflow for Investigating Gut Microbiota-Derived PAG

Studying the role of the gut microbiota in this compound production often involves the use of gnotobiotic mouse models, which allows for precise control over the microbial inhabitants of the gut.

Conclusion

The endogenous production of this compound in mammals is a prime example of the intricate metabolic partnership between the host and its gut microbiota. Understanding the dual-source nature of this metabolite is crucial for researchers and drug development professionals. The microbial production of the precursor, PAA, from dietary phenylalanine represents a potential target for therapeutic intervention to modulate PAG levels. The detailed experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the physiological roles of PAG and its implications in health and disease. As our understanding of the gut-brain-heart axis deepens, the significance of metabolites like this compound is likely to become even more pronounced.

References

- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Conversion of Phenylalanine to Phenylacetylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from the essential amino acid phenylalanine to the terminal metabolite phenylacetylglycine. The document details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for studying this pathway. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of amino acid metabolism, potential inborn errors, and the influence of the gut microbiome.

Introduction to the Phenylalanine to this compound Pathway

The conversion of phenylalanine to this compound is a multi-step metabolic route that involves both human enzymes and the metabolic activity of the gut microbiota. While the primary catabolic pathway for phenylalanine in humans involves its conversion to tyrosine by phenylalanine hydroxylase, alternative pathways become significant in certain physiological and pathological states, such as in the genetic disorder phenylketonuria (PKU).[1][2] In such conditions, the accumulation of phenylalanine leads to its increased metabolism through transamination to phenylpyruvate.[1] The subsequent metabolites, including this compound, are then excreted in the urine.[3] Recent research has also highlighted the crucial role of the gut microbiome in the initial conversion of phenylalanine to phenylacetate, which is then conjugated with glycine in the liver.

The Enzymatic Cascade: From Phenylalanine to this compound

The metabolic conversion of phenylalanine to this compound is a sequential process catalyzed by a series of enzymes. An initial transamination of phenylalanine yields phenylpyruvate.[4] This is followed by a decarboxylation step to form phenylacetaldehyde, which is then oxidized to phenylacetate.[5] Phenylacetate is subsequently activated to phenylacetyl-CoA, which finally undergoes conjugation with glycine to produce this compound.[6][7]

The key enzymes involved in this pathway are:

-

Phenylalanine Transaminase (EC 2.6.1.57) : This enzyme catalyzes the transfer of an amino group from phenylalanine to an α-keto acid, producing phenylpyruvate.[4]

-

Phenylpyruvate Decarboxylase (EC 4.1.1.43) : This enzyme removes a carboxyl group from phenylpyruvate, resulting in the formation of phenylacetaldehyde and carbon dioxide.[5]

-

Phenylacetaldehyde Dehydrogenase (EC 1.2.1.39) : This enzyme catalyzes the oxidation of phenylacetaldehyde to phenylacetate.[8]

-

Phenylacetate-CoA Ligase (EC 6.2.1.30) : This enzyme activates phenylacetate by ligating it to Coenzyme A, forming phenylacetyl-CoA.[7]

-

Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13) : This enzyme facilitates the final step, the conjugation of phenylacetyl-CoA with glycine to form this compound.[6]

Quantitative Data Summary

This section summarizes the available quantitative data for the enzymes and metabolites in the phenylalanine to this compound pathway. The data is compiled from various studies and organisms, and it should be noted that kinetic parameters can vary depending on the enzyme source and experimental conditions.

Enzyme Kinetic Parameters

| Enzyme | Organism/Source | Substrate(s) | K_m_ | V_max_ | k_cat_ |

| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate | 50 µM | 24 µmol/min/mg | - |

| ATP | 6 µM | - | - | ||

| CoA | 30 µM | - | - | ||

| Azoarcus evansii | Phenylacetate | 14 µM | 48 µmol/min/mg | 40 s⁻¹ | |

| ATP | 60 µM | - | - | ||

| CoA | 45 µM | - | - | ||

| Phenylacetaldehyde Dehydrogenase | Pseudomonas putida S12 | NAD⁺ | 207 ± 9 µM | 12.3 ± 0.2 s⁻¹ (turnover number) | - |

| Phenylpyruvate Decarboxylase | Saccharomyces cerevisiae (Aro10p) | Phenylpyruvate | - | - | - |

| Glycine N-Acyltransferase | Bovine Liver Mitochondria | Phenylacetyl-CoA | 10⁻⁵ M range | - | - |

| Glycine | >10⁻³ M range | - | - |

Note: Data for human orthologs of all enzymes are not fully available in the literature. The provided data from other organisms serves as a reference.[2][9][10][11]

Metabolite Concentrations and Flux Rates in Humans

| Metabolite | Condition | Fluid/Tissue | Concentration/Flux Rate |

| Phenylalanine | Healthy (Fasting) | Plasma | 57 ± 3 µmol/L |

| Liver Cirrhosis | Plasma | 80 ± 9 µmol/L | |

| Phenylacetylglutamine | Uremic Patients | Plasma | 18 to 366 µmol/L |

| Healthy Subjects | Plasma | Not detected | |

| This compound | - | Human Urine | Not typically detected |

| Phenylalanine Flux (IV infusion) | Healthy Men (Fasting) | Whole Body | 39.2 ± 1.8 to 41.8 ± 3.6 µmol/kg/h |

| Phenylalanine Hydroxylation | Healthy Controls | In vivo | 6.3 ± 1.6 µmol/kg/h |

| Classical PKU | In vivo | 4.8 ± 2.2 µmol/kg/h |

Note: this compound is predominantly found in rodents, while phenylacetylglutamine is the major conjugate in humans. However, this compound has been detected in human urine under certain conditions and is a subject of ongoing research.[4][12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the phenylalanine to this compound pathway.

Phenylpyruvate Decarboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of phenylpyruvate decarboxylase by coupling the production of phenylacetaldehyde to the reduction of NAD⁺ by an excess of aldehyde dehydrogenase.[10]

Materials:

-

KH₂PO₄/K₂HPO₄ buffer (70 mM, pH 7.0)

-

NAD⁺ (2 mM)

-

Thiamine diphosphate (0.2 mM)

-

Yeast aldehyde dehydrogenase (≥0.35 U)

-

Phenylpyruvic acid (2 mM)

-

Cell extract or purified enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture (1 ml total volume) containing 70 mM phosphate buffer (pH 7.0), 2 mM NAD⁺, 0.2 mM thiamine diphosphate, and 0.35 U of yeast aldehyde dehydrogenase.

-

Add the cell extract or purified phenylpyruvate decarboxylase to the reaction mixture.

-

Initiate the reaction by adding 2 mM phenylpyruvic acid.

-

Immediately monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NAD⁺ to NADH.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Phenylacetate-CoA Ligase Activity Assay (Coupled Enzyme Assay)

This assay determines the activity of phenylacetate-CoA ligase by coupling the formation of AMP to the oxidation of NADH through a series of enzymatic reactions.[17]

Materials:

-

Tris-HCl buffer (10 mM, pH 7.8)

-

MgCl₂ (2 mM)

-

Dithiothreitol (DTE) (2 mM)

-

Glycerol (10% v/v)

-

Myokinase

-

Phosphoenolpyruvate

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

ATP

-

CoA

-

Phenylacetate

-

Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTE, glycerol, myokinase, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

Add the cell extract or purified phenylacetate-CoA ligase.

-

Initiate the reaction by adding ATP, CoA, and phenylacetate.

-

Monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.

-

The stoichiometry of 2 moles of NADH oxidized per mole of phenylacetate added indicates the formation of phenylacetyl-CoA, AMP, and pyrophosphate.

Glycine N-Acyltransferase Activity Assay (Radiochemical Method)

This sensitive assay measures the formation of radiolabeled this compound from radiolabeled glycine and phenylacetyl-CoA.[18]

Materials:

-

[¹⁴C]Glycine

-

Phenylacetyl-CoA

-

Buffer solution (e.g., Tris-HCl)

-

Enzyme source (e.g., liver or kidney mitochondrial extract)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing buffer, phenylacetyl-CoA, and the enzyme source.

-

Initiate the reaction by adding [¹⁴C]Glycine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Separate the product, [¹⁴C]this compound, from the unreacted [¹⁴C]glycine using a suitable chromatographic method (e.g., thin-layer chromatography or HPLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

Quantification of Phenylalanine and its Metabolites by HPLC

High-performance liquid chromatography is a standard method for the separation and quantification of phenylalanine and its metabolites in biological samples.[19]

Instrumentation:

-

HPLC system with a diode array detector

-

C18 analytical column (e.g., Thermo Scientific Acclaim 120, 5 µm, 4.6 x 250 mm) with a guard column

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Water with formic acid (pH 6)

Procedure:

-

Sample Preparation: Deproteinize plasma or serum samples. Dilute urine samples.

-

Chromatographic Conditions:

-

Elution: Isocratic elution with a mixture of solvent A and B (e.g., 30:70).

-

Flow rate: Typically 1 mL/min.

-

Column temperature: 30°C.

-

Injection volume: 10 µL.

-

Detection wavelength: 210 nm.

-

-

Quantification: Create a standard curve using known concentrations of phenylalanine and its metabolites. Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.

In Vivo Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracers, such as L-[ring-¹³C₆]phenylalanine or L-[¹⁵N]phenylalanine, are used to measure the in vivo kinetics of phenylalanine metabolism.[20]

Protocol Outline:

-

Subject Preparation: Subjects typically fast overnight.

-

Tracer Administration: A primed, continuous intravenous infusion of the stable isotope-labeled phenylalanine is administered to achieve a steady state of isotopic enrichment in the plasma.

-

Sample Collection: Blood and expired air samples are collected at baseline and at regular intervals during the infusion.

-

Sample Analysis:

-

Plasma samples are analyzed by mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine).

-

Expired air is analyzed for the enrichment of ¹³CO₂ if a ¹³C-labeled tracer is used.

-

-

Flux Calculation: Mathematical models are used to calculate the rates of appearance (flux) of phenylalanine from protein breakdown and its rates of disappearance through protein synthesis and catabolism.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway and a general experimental workflow for its study.

Caption: The metabolic pathway from Phenylalanine to this compound.

Caption: A general workflow for studying Phenylalanine metabolism.

Conclusion

The metabolic pathway from phenylalanine to this compound represents a complex interplay between human and microbial metabolism. While a minor pathway under normal physiological conditions, it gains significance in the context of metabolic disorders like PKU. This guide has provided a detailed overview of the enzymatic steps, available quantitative data, and robust experimental protocols to facilitate further research in this area. A deeper understanding of this pathway is crucial for developing novel diagnostic and therapeutic strategies for related metabolic diseases and for elucidating the intricate connections between host and microbiome in health and disease. Further research is warranted to fully characterize the kinetics of the human enzymes involved and to precisely quantify the metabolic flux through this pathway in various physiological and pathological states.

References

- 1. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of stable isotope tracers to examine phenylalanine metabolism and protein requirements in children with phenylketonuria (pku) | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Significant phenylalanine hydroxylation in vivo in patients with classical phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Phenylacetate—CoA ligase - Wikipedia [en.wikipedia.org]

- 8. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.plos.org [journals.plos.org]

- 16. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetylglycine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly), a gut microbiota-derived metabolite of phenylalanine, has emerged as a significant signaling molecule with profound implications for cardiovascular health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its role in cellular signaling, particularly through adrenergic receptors, and provides established experimental protocols for its synthesis, purification, quantification, and biological evaluation. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its associated pathways.

Chemical Structure and Physicochemical Properties

This compound, also known as N-(2-phenylacetyl)glycine or phenaceturic acid, is an N-acyl-alpha amino acid.[1] It is structurally characterized by a phenylacetyl group attached to the nitrogen atom of a glycine molecule.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 193.20 g/mol | [2][3][5] |

| CAS Number | 500-98-1 | [3] |

| Melting Point | 141-143 °C | [3] |

| Water Solubility | 0.66 g/L | [4][6][7] |

| logP | 0.51 | [4][6][7] |

| pKa (Strongest Acidic) | 3.99 | [4][6][7] |

| Hydrogen Bond Acceptor Count | 3 | [4][7] |

| Hydrogen Bond Donor Count | 2 | [4][7] |

| Polar Surface Area | 66.4 Ų | [4][7] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | 7.3 mg/mL at 11 °C | [2][4] |

| Dimethylformamide (DMF) | 25 mg/mL | [8] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [8] |

| Ethanol | 1 mg/mL | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, H₂O): The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetyl and glycine moieties, and the amide proton.[9]

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation is initiated by the loss of various neutral molecules, leading to the formation of stable fragment ions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching of the amide, C=O stretching of the carboxylic acid and amide, and C-H stretching of the aromatic ring and methylene groups.

Biological Properties and Signaling Pathways

This compound is a metabolite produced from the dietary amino acid phenylalanine by the gut microbiota.[8] It has been identified as a signaling molecule that can influence cardiovascular function.[10]

β2-Adrenergic Receptor Signaling Pathway

This compound has been shown to interact with and activate β2-adrenergic receptors (β2AR).[11] This interaction initiates a downstream signaling cascade that can impact cardiomyocyte function. The proposed pathway involves the activation of Gαi, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt. This pathway is implicated in pro-survival and anti-apoptotic effects in cardiomyocytes.[12]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Measuring Single Cardiac Myocyte Contractile Force via Moving a Magnetic Bead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time determination of sarcomere length of a single cardiomyocyte during contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]

- 7. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mzCloud – this compound [mzcloud.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

Methodological & Application

Measuring Phenylacetylglycine Levels in Plasma: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – Comprehensive guidelines for the accurate quantification of Phenylacetylglycine (PAG) in plasma have been compiled to support researchers, scientists, and drug development professionals. These detailed application notes and protocols describe a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, providing the scientific community with a standardized approach for investigating the role of this gut microbial metabolite in health and disease.

This compound is a product of phenylalanine metabolism by the gut microbiota, which is subsequently conjugated with glycine in the host. Emerging research has linked PAG to various physiological and pathological processes, making its precise measurement in plasma a critical aspect of ongoing studies. The following protocols and data provide a framework for the reliable quantification of PAG.

Metabolic Origin of this compound

This compound is a meta-organismal metabolite, meaning its production involves both the gut microbiome and host enzymes. The pathway begins with the dietary intake of phenylalanine, an essential amino acid.

Experimental Protocols

The recommended method for the quantification of this compound in plasma is Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity.

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for the efficient removal of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Materials:

-

Human plasma (collected in EDTA tubes)

-

Ice-cold methanol

-

Internal Standard (IS) solution (e.g., D5-Phenylacetylglycine in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of reaching >12,000 x g and 4°C

Procedure:

-

Pipette 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the plasma sample.

-

Add 200 µL of ice-cold methanol to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This section outlines the instrumental parameters for the quantification of this compound.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Temperature | 550°C |

| Curtain Gas | 35 psi |